Furo[2,3-b]pyridine-6-carbonitrile
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Overview
Description
Furo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H4N2O. It is part of the furo[2,3-b]pyridine family, which is known for its diverse pharmacological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanopyridine with furfural in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction leads to the formation of the furo[2,3-b]pyridine ring system with a nitrile group at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furo[2,3-b]pyridine-6-carboxylic acid.
Reduction: Reduction of the nitrile group can yield furo[2,3-b]pyridine-6-amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Furo[2,3-b]pyridine-6-carboxylic acid.
Reduction: Furo[2,3-b]pyridine-6-amine.
Substitution: Various substituted furo[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Furo[2,3-b]pyridine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridine-6-carbonitrile in medicinal applications often involves the inhibition of specific enzymes or receptors. For example, it may inhibit serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
- Furo[2,3-b]pyridine-6-carboxylic acid
- Furo[2,3-b]pyridine-6-amine
- 6-Bromofuro[2,3-b]pyridine-2-carbonitrile
- 2-(Trimethylsilyl)furo[2,3-b]pyridine-6-carbonitrile
Comparison: this compound is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. Compared to its carboxylic acid and amine analogs, the nitrile group offers different pathways for chemical modification and biological interactions. The presence of the nitrile group also influences the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
furo[2,3-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMSIOZWNRPXFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CO2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443629 |
Source
|
Record name | Furo[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-74-5 |
Source
|
Record name | Furo[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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